N-Acetyl-2', 3'-Acetyl-Guanosine N-Acetyl-2', 3'-Acetyl-Guanosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18389115
InChI: InChI=1S/C16H19N5O8/c1-6(23)18-16-19-13-10(14(26)20-16)17-5-21(13)15-12(28-8(3)25)11(27-7(2)24)9(4-22)29-15/h5,9,11-12,15,22H,4H2,1-3H3,(H2,18,19,20,23,26)/t9-,11-,12-,15-/m1/s1
SMILES:
Molecular Formula: C16H19N5O8
Molecular Weight: 409.35 g/mol

N-Acetyl-2', 3'-Acetyl-Guanosine

CAS No.:

Cat. No.: VC18389115

Molecular Formula: C16H19N5O8

Molecular Weight: 409.35 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-2', 3'-Acetyl-Guanosine -

Specification

Molecular Formula C16H19N5O8
Molecular Weight 409.35 g/mol
IUPAC Name [(2R,3R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate
Standard InChI InChI=1S/C16H19N5O8/c1-6(23)18-16-19-13-10(14(26)20-16)17-5-21(13)15-12(28-8(3)25)11(27-7(2)24)9(4-22)29-15/h5,9,11-12,15,22H,4H2,1-3H3,(H2,18,19,20,23,26)/t9-,11-,12-,15-/m1/s1
Standard InChI Key KYQBEZWLVKJJHO-SDBHATRESA-N
Isomeric SMILES CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Acetyl-2',3'-Acetyl-Guanosine features a purine base (guanine) linked to a ribose sugar modified with acetyl groups at the 2' and 3' positions. The guanine base is further acetylated at the N2 position, altering its hydrogen-bonding capacity and steric profile . The IUPAC name, computed by PubChem, is:

[(2R,3R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate\text{[(2R,3R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate}

This configuration is critical for its biochemical interactions, as the acetyl groups impede enzymatic processing by kinases and phosphorylases .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC16H19N5O8\text{C}_{16}\text{H}_{19}\text{N}_{5}\text{O}_{8}
Molecular Weight409.35 g/mol
XLogP3 (Partition Coefficient)-1.1
Hydrogen Bond Donors3
Hydrogen Bond Acceptors10
Rotatable Bonds7

The compound’s low lipophilicity (XLogP3=1.1\text{XLogP3} = -1.1) suggests limited membrane permeability, necessitating specialized delivery mechanisms for cellular uptake .

Synthesis and Analytical Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, the acetylation of guanosine typically involves protecting group strategies. A plausible route includes:

  • Selective acetylation of the ribose 2' and 3' hydroxyls using acetic anhydride under basic conditions.

  • N-Acetylation of the guanine base via reaction with acetyl chloride or anhydride in the presence of a catalyst.

  • Deprotection and purification using chromatography or crystallization .

Related analogs, such as 2',3',5'-Tri-O-acetyl-2N,2N-dimethyl Guanosine (CAS 73196-87-9), employ similar methodologies but incorporate dimethylation at the N2 position, highlighting the versatility of guanosine derivatization .

Spectroscopic Identification

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z=409.1234m/z = 409.1234 ([M+H]+^+) .

  • NMR: 1H^1\text{H}-NMR spectra exhibit characteristic shifts for acetyl protons (~2.1 ppm) and ribose anomeric protons (~5.9 ppm) .

Biological Activity and Mechanism

Antimetabolite Activity

As a nucleoside analog, N-Acetyl-2',3'-Acetyl-Guanosine inhibits DNA replication by competing with endogenous guanosine triphosphate (GTP) during polymerization. The acetyl modifications prevent phosphorylation by cellular kinases, rendering it a chain terminator .

Table 2: Biological Targets and Pathways

TargetPathwayEffect
DNA PolymeraseDNA ReplicationCompetitive inhibition
Ribonucleotide ReductaseNucleotide MetabolismSubstrate depletion
Cell Cycle CheckpointsG1/S TransitionArrest via p53 activation

In vitro studies demonstrate dose-dependent cytotoxicity in cancer cell lines, with IC50_{50} values ranging from 10–50 μM .

Pharmacokinetic Limitations

Despite its potency, the compound’s therapeutic potential is constrained by:

  • Rapid deacetylation: Serum esterases hydrolyze acetyl groups, restoring guanosine’s native structure and diminishing efficacy .

  • Poor bioavailability: The polar structure limits diffusion across lipid bilayers, necessitating prodrug strategies or nanocarrier systems .

Research Applications and Comparative Analysis

Role in Nucleic Acid Chemistry

N-Acetyl-2',3'-Acetyl-Guanosine is utilized in:

  • Oligonucleotide Synthesis: As a blocked monomer to control regioselectivity during solid-phase synthesis.

  • Enzymatic Studies: To probe the substrate specificity of kinases and phosphorylases .

Table 3: Structural and Functional Comparison

CompoundModificationsKey Difference
N-Acetyl-2',3'-Acetyl-Guanosine2',3'-O-acetyl, N2-acetylBroad-spectrum antimetabolite
2',3',5'-Tri-O-acetyl Guanosine2',3',5'-O-acetylEnhanced membrane permeability
2N,2N-Dimethyl GuanosineN2-dimethylResistance to deamination

The 2',3'-diacetylation in N-Acetyl-2',3'-Acetyl-Guanosine uniquely balances solubility and metabolic stability compared to tri-acetylated or alkylated variants .

Future Directions and Challenges

Prodrug Development

Efforts to improve bioavailability focus on:

  • Lipid conjugation: Attaching palmitoyl or cholesterol moieties to enhance membrane affinity.

  • Esterase-resistant analogs: Incorporating fluorinated acetyl groups to retard enzymatic hydrolysis .

Therapeutic Repurposing

Preliminary data suggest utility in:

  • Antiviral Therapy: Inhibition of viral RNA-dependent RNA polymerases (e.g., flaviviruses).

  • Epigenetic Modulation: Interference with DNA methyltransferase activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator